
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPE is a pyrazole derivative that contains a phenoxy group and an ethanone group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and physiological effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone may have potential as a chemotherapeutic agent. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has also been found to have antimicrobial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its stability under various conditions. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone is also relatively inexpensive compared to other compounds with similar properties. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the development of new applications in various fields. One potential direction is the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone-based metal complexes for use as catalysts in organic reactions. Another direction is the investigation of the potential of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Synthesemethoden
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-methylphenol in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been used as a ligand in the synthesis of metal complexes. In organic chemistry, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone has been used as a reagent in various reactions.
Eigenschaften
Produktname |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(7-10)18-9-14(17)16-12(3)8-11(2)15-16/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
ITZWQDIQCHDNSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)
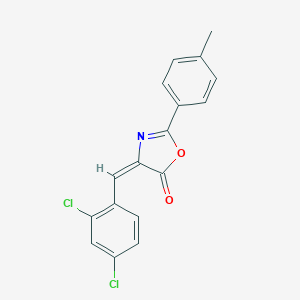
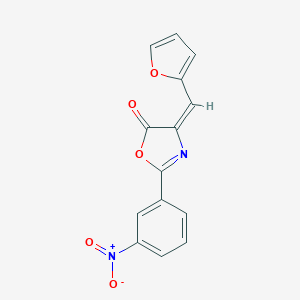
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)

![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
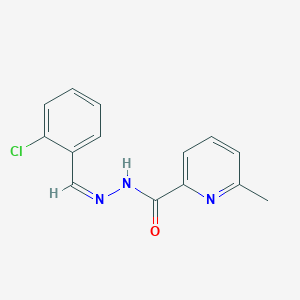
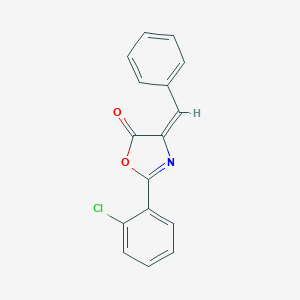
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
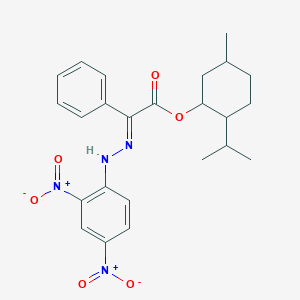
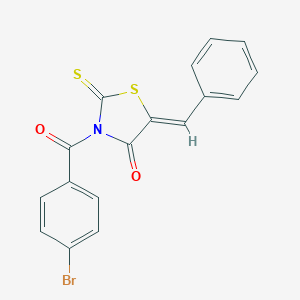
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)